Ethyl alpha-bromophenylacetate
Description
Significance and Research Context of Alpha-Halocarbonyl Compounds
Alpha-halocarbonyl compounds, a class to which ethyl alpha-bromophenylacetate belongs, are characterized by a halogen atom attached to the carbon atom alpha to a carbonyl group. wikipedia.org This structural arrangement confers a high degree of reactivity, making them valuable intermediates in organic synthesis. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the susceptibility of the alpha-carbon to nucleophilic attack. nih.gov This enhanced reactivity is a key feature that distinguishes them from simple alkyl halides. nih.gov
The reactivity of α-haloketones, a subset of α-halocarbonyls, is influenced by the inductive effect of the carbonyl group, which increases the electron deficiency at the α-carbon, thereby facilitating reactions with nucleophiles. nih.gov These compounds can undergo nucleophilic substitution at the α-position, typically through an SN2 mechanism. jove.com However, SN1 reactions are generally unfavorable due to the formation of a less stable carbocation at the α-position. jove.com The presence of both a carbonyl group and a halogen also renders the α-hydrogen acidic, a property exploited in reactions like the Favorskii rearrangement. wikipedia.org
Due to their reactivity, α-halocarbonyl compounds serve as precursors for the synthesis of a wide array of other molecules, including various heterocyclic compounds. nih.gov Their ability to react with different nucleophiles, such as those containing oxygen, nitrogen, and sulfur, opens up numerous pathways for constructing complex molecular architectures. nih.gov For instance, they are used in the synthesis of benzofurans through reactions with o-hydroxycarbonyl compounds. nih.gov
Historical Perspective on the Utilization of this compound in Organic Chemistry
The utility of this compound and similar α-halo esters in organic synthesis has been recognized for over a century, most notably through their application in the Reformatsky reaction. Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. libretexts.orgwikipedia.org The organozinc reagent, often referred to as a 'Reformatsky enolate', is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. libretexts.orgwikipedia.orgnrochemistry.com These organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality of another molecule. libretexts.orgwikipedia.org
The crystal structures of the THF complexes of ethyl bromozincacetate have been determined, revealing that they form cyclic eight-membered dimers in the solid state. libretexts.orgwikipedia.org This reaction has proven to be a robust method for carbon-carbon bond formation and has been the subject of numerous reviews and variations, including intramolecular versions and the use of other metals and electrophiles. wikipedia.orgnih.gov
Scope and Research Trajectory of this compound Studies
The research trajectory of this compound has expanded beyond its traditional use in the Reformatsky reaction. Modern applications leverage its reactivity for various synthetic purposes. It is employed as an initiator in controlled/living radical polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206). chemicalbook.comchemicalbook.com
Furthermore, this compound serves as a key building block in the synthesis of other valuable organic compounds. For example, it is used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone. chemicalbook.comsigmaaldrich.com The development of catalytic enantioselective reactions has also broadened the scope of α-halocarbonyl compounds. Recent research has focused on the catalytic enantioselective nucleophilic amination of racemic α-halo carbonyl compounds to produce enantioenriched α-amino carbonyl compounds, which are important chiral building blocks. acs.org
The versatility of this compound is further demonstrated in its use in stereoselective synthesis. For instance, asymmetric transformations of related boryl-substituted allylboronates can be achieved with high enantioselectivity. nih.gov These advanced applications underscore the continued importance of this compound and related α-halocarbonyl compounds in contemporary organic chemistry, driving research towards more efficient and selective synthetic methodologies.
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | nist.govnist.gov |
| Molecular Weight | 243.10 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 2882-19-1 | sigmaaldrich.comnist.govnist.gov |
| Boiling Point | 89-92 °C at 0.9 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.389 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D >1.5390 | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | BKTKLDMYHTUESO-UHFFFAOYSA-N | sigmaaldrich.comnist.govnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041951 | |
| Record name | Ethyl bromophenylacetate | |
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Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-19-1, 2216-90-2 | |
| Record name | Ethyl α-bromobenzeneacetate | |
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| Record name | Ethyl (1)-bromophenylacetate | |
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| Record name | Ethyl bromophenylacetate | |
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| Record name | 2882-19-1 | |
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| Record name | Ethyl bromophenylacetate | |
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| Record name | Ethyl (±)-bromophenylacetate | |
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| Record name | Ethyl bromophenylacetate | |
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| Record name | ETHYL BROMOPHENYLACETATE | |
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Synthetic Methodologies for Ethyl Alpha Bromophenylacetate
Classical Synthetic Routes to Alpha-Bromo Phenylacetate (B1230308) Esters
Traditional methods for synthesizing ethyl alpha-bromophenylacetate primarily involve the direct bromination of phenylacetic acid derivatives or subsequent esterification of the brominated acid.
Bromination of Phenylacetic Acid Derivatives
A common and direct method for the synthesis of this compound is the bromination of ethyl phenylacetate. This reaction typically utilizes bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃). The conditions are carefully controlled to favor bromination at the alpha-position of the phenylacetic acid ester. Another established method, known as the Hell-Volhard-Zelinskii reaction, involves the α-bromination of a carboxylic acid. libretexts.org In this reaction, a carboxylic acid is treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acid bromide, which more readily enolizes, allowing for α-bromination. libretexts.org For instance, phenylacetic acid can be reacted with bromine and red phosphorus (which forms PBr₃ in situ) to yield α-bromophenylacetic acid. prepchem.comorgsyn.org To achieve selective α-bromination and minimize competing electrophilic aromatic substitution, N-bromosuccinimide (NBS) under light initiation can be employed for radical bromination.
A specific preparation involves treating a dry mixture of phenylacetic acid and red phosphorus with bromine, initially with gentle warming and then heating on a boiling water bath. prepchem.com After cooling, absolute ethanol (B145695) is added, and the mixture is left to react, followed by refluxing and then pouring into water. prepchem.com The product is then extracted and purified by distillation. prepchem.com
Table 1: Classical Bromination Reaction Conditions
| Reactant | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl phenylacetate | Br₂, Fe or AlBr₃ | Controlled conditions | This compound | Not specified | |
| Phenylacetic acid | Br₂, Red Phosphorus | Heating, followed by reaction with ethanol | This compound | 75% | prepchem.com |
Esterification Approaches
Esterification provides an alternative pathway to obtaining this compound. This typically involves the reaction of α-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.comcymitquimica.com This method is often preferred when the brominated acid is prepared first. google.com For example, α-bromo(2-chloro)phenylacetic acid has been successfully esterified by refluxing with methanol (B129727) and concentrated sulfuric acid. google.com Another approach involves direct esterification by reacting 2-bromo-2-phenylacetic acid with methanol in the presence of an acid catalyst. smolecule.com
The general procedure involves dissolving the α-bromophenylacetic acid in an excess of the alcohol (in this case, ethanol) and adding a catalytic amount of a strong acid. The mixture is then typically heated under reflux to drive the reaction to completion. google.com
Table 2: Esterification Reaction Details
| Reactant | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| α-Bromophenylacetic acid | Ethanol, Strong acid (e.g., H₂SO₄) | Reflux | This compound | google.com |
| α-Bromo(2-chloro)phenylacetic acid | Methanol, Concentrated H₂SO₄ | Reflux for 4 hours | Methyl α-bromo(2-chloro)phenylacetate | google.com |
Modern and Stereoselective Synthesis of this compound Analogues
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods, including enzyme-catalyzed pathways, which offer greater control over stereochemistry.
Enzyme-Catalyzed Synthetic Pathways
Enzymes are increasingly utilized in organic synthesis for their high selectivity. While direct enzymatic synthesis of this compound is not widely documented, related enzymatic reactions highlight the potential for stereoselective synthesis of its analogues. For instance, arylmalonate decarboxylase has been used in the asymmetric synthesis of (R)-α-fluorophenylacetic acid, starting from ethyl α-bromophenylacetate. nih.govtandfonline.comresearchgate.net This suggests that enzymatic systems can operate on structurally similar substrates.
In one study, acetolactate synthase from Thermobispora bispora (TbALS) and its engineered variants were found to catalyze abiotic radical acylation reactions of α-bromo carbonyl compounds. acs.org Although ethyl α-bromophenylacetate was converted less efficiently, this demonstrates the potential of enzyme-mediated radical reactions for creating C-C bonds with such substrates. acs.org Lipases, such as Candida antarctica lipase (B570770) B, have also been explored in the esterification of related compounds, where they can influence reaction rates.
Stereochemical Considerations in Alpha-Bromination
The alpha-carbon of this compound is a stereocenter. Classical synthesis methods, such as the Hell-Volhard-Zelinskii reaction, proceed through an enol or enolate intermediate, which is planar. libretexts.org Subsequent reaction with bromine can occur from either face, typically resulting in a racemic mixture of (R)- and (S)-enantiomers. libretexts.org
Achieving stereoselectivity in the synthesis of α-bromo esters is a significant challenge. The development of stereoselective methods is crucial for applications where a single enantiomer is required. Asymmetric decarboxylative protonation mediated by thiourea (B124793) cinchona alkaloid derivatives has been shown to produce enantioenriched aminoesters, demonstrating a strategy for controlling stereochemistry at the α-position. researchgate.net While not directly applied to this compound, these modern approaches indicate the direction of research towards controlling the stereochemical outcome of reactions at the α-carbon of phenylacetic acid derivatives.
Optical rotation measurements of derivatives synthesized from ethyl α-bromophenylacetate have been used to confirm non-stereoselective reaction pathways, with observed optical rotation values close to zero, indicating the formation of a racemic mixture. mdpi.com
Mechanistic Investigations Involving Ethyl Alpha Bromophenylacetate
Radical Generation and Propagation Mechanisms
The formation of radical species from ethyl α-bromophenylacetate is a critical initiation step in many of its reactions. This process can occur through different mechanisms, primarily homolytic cleavage and electron transfer processes.
Homolytic cleavage involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons. youtube.comlibretexts.org In the case of ethyl α-bromophenylacetate, the carbon-bromine (C-Br) bond is susceptible to this type of cleavage, particularly under thermal or photochemical conditions. This process results in the formation of an ethyl phenylacetate (B1230308) radical and a bromine radical.
This initiation step is fundamental in various radical polymerization processes. For instance, ethyl α-bromophenylacetate can be used as an initiator for the polymerization of monomers like methyl methacrylate (B99206) (MMA). sigmaaldrich.comfishersci.com The radicals generated from the homolytic cleavage of the C-Br bond add to the monomer, creating a new radical species that propagates the polymer chain.
In photocatalysis, ethyl α-bromophenylacetate can undergo electron transfer reactions to generate radicals. rsc.orgresearchgate.net This process is often initiated by a photoredox catalyst that, upon light absorption, becomes a potent oxidant or reductant. rsc.org
In a typical scenario involving an oxidative quenching cycle, the excited photocatalyst can accept an electron from a donor molecule. The resulting reduced photocatalyst can then transfer an electron to ethyl α-bromophenylacetate. This single electron transfer (SET) to the C-Br bond leads to its cleavage, forming the ethyl phenylacetate radical and a bromide anion.
Table 1: Quenchers and Observed Back Electron Transfer (BET) in Eosin (B541160) Y Photocatalysis rsc.orgrsc.org
| Quencher | Quenching Mechanism | BET Observed |
| Diethyl 2-bromo-2-methylmalonate (DEBMM) | Oxidative | Yes |
| Ethyl α-bromophenylacetate (EBPA) | Oxidative | Yes |
| Methyl α-bromoisobutyrate (MBriB) | Oxidative | Yes |
| Triethylamine (TEA) | Reductive | No |
Reaction Kinetic Studies and Mechanistic Elucidation
Understanding the kinetics of reactions involving ethyl α-bromophenylacetate is crucial for elucidating the reaction mechanism and optimizing reaction conditions.
The rate law of a reaction provides a mathematical expression that describes how the reaction rate depends on the concentration of the reactants. In catalytic systems involving ethyl α-bromophenylacetate, determining the rate law can help identify the rate-determining step and the roles of the catalyst, initiator (ethyl α-bromophenylacetate), and other species.
The direct observation or trapping of reactive intermediates provides strong evidence for a proposed reaction mechanism. In reactions involving ethyl α-bromophenylacetate, techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect radical intermediates.
Chemical trapping experiments are also a powerful tool. In these experiments, a "trap" molecule is added to the reaction mixture that can react with the transient intermediate to form a stable, characterizable product. For instance, radical traps like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used to intercept the ethyl phenylacetate radical, forming a stable adduct that can be identified by various analytical techniques, thereby confirming the presence of the radical intermediate. rsc.org
Role of Specific Catalytic Systems in Mechanism Modulation
The choice of catalyst can significantly influence the reaction mechanism and, consequently, the outcome of reactions involving ethyl α-bromophenylacetate. Different catalytic systems can favor either radical or ionic pathways, or a combination of both.
In the context of photocatalysis, the redox potential of the photocatalyst is a key parameter. A photocatalyst with a sufficiently negative excited-state reduction potential will be able to reduce ethyl α-bromophenylacetate and initiate a radical reaction. Conversely, a photocatalyst with a highly positive excited-state oxidation potential can oxidize a substrate, which might then react with ethyl α-bromophenylacetate through a different pathway.
For instance, the use of eosin Y as a photoredox catalyst in the presence of a tertiary amine and an alkyl bromide like ethyl α-bromophenylacetate can lead to a reductive quenching mechanism. rsc.org The excited eosin Y is first reduced by the amine, and the resulting eosin Y radical anion then reduces the alkyl bromide to generate the alkyl radical. rsc.org This contrasts with the oxidative quenching observed when only the alkyl bromide is present. This ability to switch between mechanisms by tuning the reaction components highlights the versatility of photocatalysis in controlling chemical reactivity.
Transition Metal Complex Catalysis
Transition metal complexes are pivotal in mediating a range of transformations with ethyl alpha-bromophenylacetate, primarily by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Nickel and copper complexes are notably effective in this regard.
Nickel-catalyzed cross-coupling reactions, for instance, provide a powerful tool for the arylation of this compound. In a typical mechanistic cycle, an active Ni(0) species undergoes oxidative addition to the carbon-bromine bond of the ester, forming an organonickel(II) intermediate. This step is followed by transmetalation with an organometallic coupling partner (e.g., an organozinc or organoboron reagent), and subsequent reductive elimination yields the desired α-aryl ester and regenerates the Ni(0) catalyst. The choice of ligands, such as diamines in Hiyama couplings, is critical in controlling the reactivity and selectivity of these processes. rsc.org
Copper-catalyzed reactions also feature prominently in the chemistry of this compound. For example, in the presence of a copper(II) bromide catalyst, the direct α-amination of esters can be achieved. The proposed mechanism involves the in-situ formation of an α-bromo carbonyl species, which is then susceptible to nucleophilic attack by an amine. This transformation underscores the ability of copper to facilitate both the activation of the ester and the subsequent bond-forming event.
The classic Reformatsky reaction, which traditionally employs zinc, can also be mediated by other transition metals like nickel and cobalt. wikipedia.org This reaction involves the insertion of the metal into the carbon-bromine bond to form a metal enolate, which then adds to a carbonyl compound. While not strictly catalytic in the metal in its original formulation, modern variations have explored catalytic approaches.
Table 1: Transition Metal-Catalyzed Reactions Involving α-Halo Esters
| Catalyst System | Reaction Type | Substrate(s) | Product | Mechanistic Notes |
| Ni(0)/Diamine Ligand | Hiyama Coupling | This compound, Aryl Organometallic Reagent | α-Aryl Ester | Involves oxidative addition, transmetalation, and reductive elimination. |
| CuBr₂ | α-Amination | Ester, Amine | α-Amino Ester | Proceeds via an in-situ generated α-bromo ester intermediate. princeton.edu |
| Ni/Co | Reformatsky Reaction | This compound, Aldehyde/Ketone | β-Hydroxy Ester | Formation of a metal enolate followed by nucleophilic addition. wikipedia.org |
Organic Photoredox Catalyst Systems
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for activating this compound. These systems utilize a photocatalyst, typically a ruthenium or iridium complex, which, upon photoexcitation, can engage in single-electron transfer (SET) processes to initiate a reaction cascade.
A notable example is the oxidation of this compound to ethyl benzoylformate, facilitated by a ruthenium-based photocatalyst such as [Ru(bpy)₃]Cl₂. nih.gov In this process, the reaction is often co-catalyzed by a pyridine (B92270) derivative. The proposed mechanism involves the initial displacement of the bromide from this compound by the pyridine catalyst to form a pyridinium (B92312) intermediate. This intermediate is then reduced by the excited photocatalyst via SET, leading to the formation of a radical species that can react with molecular oxygen to yield the final product. nih.gov
Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, have also been developed. For instance, the synthesis of α-fluorinated areneacetates from ethyl bromodifluoroacetate (a related α-halo ester) has been achieved using a synergistic iridium photocatalyst and a copper co-catalyst. nih.gov The iridium photocatalyst, upon irradiation, reduces the α-halo ester to generate a carbon-centered radical. This radical then enters a copper catalytic cycle, involving oxidative addition, transmetalation with a boronic acid, and reductive elimination to form the C-C bond. nih.gov
Table 2: Photoredox-Catalyzed Reactions Involving this compound and Analogs
| Catalyst System | Reaction Type | Substrate(s) | Product | Mechanistic Notes |
| [Ru(bpy)₃]Cl₂, 4-Methoxypyridine | Oxidation | This compound, O₂ | Ethyl Benzoylformate | Involves formation of a pyridinium intermediate and SET from the excited photocatalyst. nih.gov |
| Ir-photocatalyst, Cu-catalyst | Fluoroalkylation | Ethyl bromodifluoroacetate, Arylboronic Acid | α-Fluoroarylacetate | Dual catalytic cycle involving radical generation by the photocatalyst and cross-coupling by the copper catalyst. nih.gov |
Metal-Organic Framework (MOF) Assisted Mechanisms
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive candidates for heterogeneous catalysis. While specific studies detailing the use of MOFs in reactions with this compound are still emerging, the principles of MOF-catalyzed reactions can be extended to this substrate.
MOFs can function as catalysts in several ways. The metal nodes within the MOF structure can act as Lewis acid sites, activating the carbonyl group of this compound and rendering the α-carbon more susceptible to nucleophilic attack. Furthermore, MOFs can be designed to encapsulate metal nanoparticles, creating a "ship-in-a-bottle" type catalyst. These encapsulated nanoparticles can then participate in catalytic cycles similar to those described for homogeneous transition metal complexes, with the added benefits of catalyst stability and recyclability.
For instance, Zr-based MOFs like UiO-66 have shown remarkable catalytic activity in the hydrolysis of organophosphorus esters, a reaction that shares mechanistic similarities with the hydrolysis of this compound. mdpi.com The catalytic activity in these systems is often attributed to the Lewis acidic Zr-oxo clusters in the MOF structure. It is conceivable that such MOFs could also catalyze other nucleophilic substitution reactions at the α-position of this compound.
Table 3: Potential MOF-Assisted Reactions Involving Esters
| MOF Catalyst | Reaction Type | Substrate(s) | Product | Mechanistic Notes |
| UiO-66 (Zr-based) | Hydrolysis | Organophosphorus Ester | Hydrolyzed Product | Lewis acidic Zr-oxo clusters activate the ester for nucleophilic attack by water. mdpi.com |
| MOF-encapsulated Metal Nanoparticles | Cross-Coupling | α-Halo Ester, Coupling Partner | Coupled Product | The MOF provides a stable support for the catalytically active metal nanoparticles, preventing aggregation. |
Applications of Ethyl Alpha Bromophenylacetate in Advanced Organic Synthesis
Utilization as a Versatile Electrophile in Carbon-Carbon Bond Formation
The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its primary application in forming new carbon-carbon bonds.
Nucleophilic Substitution Reactions for Substituted Phenylacetic Acids
A fundamental application of ethyl alpha-bromophenylacetate is its use in nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for its displacement by a variety of nucleophiles in a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism. cymitquimica.comnih.gov This provides a direct route to a range of α-substituted phenylacetic acid esters, which are precursors to valuable substituted phenylacetic acids.
The general mechanism involves the attack of a nucleophile on the electrophilic α-carbon, leading to the formation of a new carbon-nucleophile bond and the simultaneous expulsion of the bromide ion. youtube.comyoutube.com A common example of this transformation is the reaction with cyanide ions (e.g., from potassium cyanide) to introduce a nitrile group, forming ethyl 2-cyano-2-phenylacetate. chemtube3d.com This product can be further hydrolyzed to yield phenylmalonic acid.
| Nucleophile (Example) | Reagent Example | Product Class |
| Cyanide | Potassium Cyanide (KCN) | α-Cyano Phenylacetic Ester |
| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Alkoxy Phenylacetic Ester |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Phenylacetic Ester |
| Carbanion | Grignard Reagents (R-MgBr) | α-Alkyl/Aryl Phenylacetic Ester |
Condensation Reactions, including Darzens Condensation
This compound is a classic substrate for the Darzens condensation (or glycidic ester condensation). researchgate.net This reaction involves the base-mediated condensation of an α-haloester with an aldehyde or ketone to produce an α,β-epoxy ester, also known as a glycidic ester.
The reaction proceeds in two main steps. First, a strong base removes the acidic α-proton from this compound, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the bromide ion to form the epoxide ring.
This method is highly valuable as it constructs both a carbon-carbon bond and an epoxide ring in a single synthetic sequence. The resulting glycidic esters are versatile intermediates that can be converted into aldehydes, ketones, or other functional groups upon further reaction.
Synthetic Pathways to Complex Molecular Architectures
Beyond simple substitutions and condensations, this compound is a key starting material for building more complex and specialized molecules, including other carbonyl compounds and heterocyclic systems.
Synthesis of Alpha-Aryl Carbonyl Compounds
While this compound is itself an α-aryl carbonyl compound (possessing one phenyl group at the alpha position), it can be used as a precursor for the synthesis of α,α-diaryl carbonyl compounds. This transformation involves a cross-coupling reaction where the bromine atom is substituted with a second aryl group. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds between sp²-hybridized centers. nih.gov
In a typical Suzuki-type coupling, the this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the α,α-diaryl ester product. This approach provides access to a diverse range of diarylacetic acid derivatives, which are important structural motifs in medicinal chemistry.
| Coupling Partner | Catalyst System (Example) | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄ / Base | Ethyl α,α-Diarylacetate |
| Organostannane (Stille) | PdCl₂(PPh₃)₂ | Ethyl α,α-Diarylacetate |
| Organozinc (Negishi) | Pd(dba)₂ / Ligand | Ethyl α,α-Diarylacetate |
Preparation of Nitrogen-Containing Heterocycles (e.g., Nitrones)
This compound serves as a precursor for the synthesis of specific nitrogen-containing compounds, notably nitrones. It has been documented that Ethyl α-bromophenylacetate (EBPA) is a reagent in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone. sigmaaldrich.comsigmaaldrich.com Nitrones are 1,3-dipoles and are exceptionally useful in cycloaddition reactions for the construction of five-membered nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. The synthesis likely involves the reaction of this compound with an N-arylhydroxylamine, where the hydroxylamine (B1172632) displaces the bromide, and subsequent oxidation or rearrangement yields the target nitrone.
Carbobromination of Unsaturated Hydrocarbons
The carbon-bromine bond in this compound can be cleaved homolytically to generate a carbon-centered radical. This radical species can participate in addition reactions to unsaturated hydrocarbons like alkenes and alkynes. This process, known as Atom Transfer Radical Addition (ATRA), results in the formation of a new carbon-carbon bond and a new carbon-bromine bond across the double or triple bond, effectively achieving a carbobromination. chemrxiv.orgnih.gov
The reaction is typically initiated by a radical initiator or by photoredox catalysis. nih.gov The generated α-phenyl-α-ethoxycarbonylmethyl radical adds to the unsaturated bond, creating a new alkyl radical, which then abstracts a bromine atom from another molecule of this compound or another bromine source to propagate the radical chain. This method is a powerful tool for the simultaneous introduction of two functional groups onto a hydrocarbon scaffold. rsc.org
Regioselectivity and Stereoselectivity in Carbobromination
The carbobromination of alkenes, a process that installs both a carbon-based group and a bromine atom across a double bond, represents a powerful transformation in organic synthesis. This compound serves as a key precursor for the generation of the electrophilic α-carbethoxyphenylmethyl radical, which readily participates in these reactions. The regioselectivity of this addition is dictated by the nature of the alkene substrate.
In the context of photoredox-catalyzed carbobromination, reactions involving this compound and unactivated alkenes exhibit predictable regioselectivity. For terminal alkenes, the addition of the α-carbethoxyphenylmethyl radical occurs preferentially at the less substituted carbon atom, leading to the formation of the more stable secondary radical intermediate. Subsequent bromine atom transfer then furnishes the anti-Markovnikov addition product. This selectivity is a hallmark of radical addition reactions.
Furthermore, the reaction is applicable to 1,2-disubstituted internal alkenes. nih.gov In such cases, the regiochemical outcome is often a mixture of products, influenced by the electronic and steric properties of the substituents on the double bond. However, for 1,1-disubstituted alkenes, the reaction pathway can diverge, leading to the formation of alkylated alkenes rather than the simple addition product. nih.gov
From a stereochemical standpoint, the carbobromination of alkenes using radical intermediates derived from this compound typically proceeds through a non-concerted mechanism. This is evidenced by the observation that the reaction of both cis- and trans-alkenes can lead to the same diastereomeric mixture of products. nih.gov This loss of stereochemical information from the starting alkene is a strong indicator of a stepwise process involving a planar or rapidly inverting radical intermediate.
Table 1: Regioselectivity in the Carbobromination of Alkenes with α-Bromocarbonyls
| Alkene Type | Major Product |
| Terminal Alkenes | Anti-Markovnikov Addition |
| 1,2-Disubstituted Internal Alkenes | Mixture of Regioisomers |
| 1,1-Disubstituted Alkenes | Alkylated Alkenes |
This table provides a generalized summary based on the reactivity of α-bromocarbonyls in photoredox catalysis.
Radical-Addition Radical-Pairing (RARP) Pathway
Recent mechanistic studies have illuminated a novel pathway for the photoredox-catalyzed carbobromination of unactivated alkenes with α-bromocarbonyls, including this compound, termed the Radical-Addition Radical-Pairing (RARP) pathway. nih.govresearchgate.netnih.gov This pathway is mechanistically distinct from the more traditional Atom Transfer Radical Addition (ATRA) mechanism.
The catalytic cycle of the RARP pathway is initiated by the single-electron reduction of the excited-state photocatalyst by the α-bromocarbonyl compound, in this case, this compound. This process generates the α-carbethoxyphenylmethyl radical and a bromide anion. The electrophilic carbon-centered radical then adds to the unactivated alkene, forming a new carbon-carbon bond and a secondary alkyl radical.
Crucially, in the RARP pathway, the catalytic turnover is achieved through a single-electron reduction of the oxidized photocatalyst by the bromide anion (or its equilibrium species like Br₃⁻). nih.govnih.gov This step regenerates the ground-state photocatalyst and produces a bromine radical (Br•). The final product is then formed by the rapid pairing of the secondary alkyl radical and the bromine radical. nih.govnih.gov
This RARP mechanism is supported by several experimental observations, including product selectivity studies and three-way competitive crossover experiments. nih.gov The clear distinction from the ATRA pathway lies in the origin of the halogen atom in the final product. In ATRA, the halogen is typically transferred from the oxidized metal catalyst, whereas in the RARP pathway, it is delivered via a bromine radical generated from the bromide anion.
Table 2: Comparison of ATRA and RARP Pathways
| Feature | Atom Transfer Radical Addition (ATRA) | Radical-Addition Radical-Pairing (RARP) |
| Halogen Source | Oxidized Metal Catalyst | Bromine Radical (from Br⁻) |
| Catalyst Regeneration | Reduction by Radical Intermediate | Reduction by Halide Anion |
| Key Intermediate | Metal-Halogen Complex | Free Halogen Radical |
This deeper mechanistic understanding of the RARP pathway, facilitated by studies on compounds like this compound, allows for more rational design of synthetic strategies and the development of new, efficient carbon-carbon and carbon-halogen bond-forming reactions.
Ethyl Alpha Bromophenylacetate in Controlled Polymerization Processes
Fundamental Principles of Controlled/Living Radical Polymerization (CRP/LRP) Initiated by Ethyl alpha-bromophenylacetate
Controlled/living radical polymerization methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. This equilibrium minimizes irreversible termination reactions, allowing for polymer chains to grow in a controlled manner. This compound is particularly well-suited as an initiator in these processes due to the stability of the generated radical and the appropriate reactivity of the carbon-bromine bond.
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the polymer chains. The fundamental principle of ATRP involves the reversible transfer of a halogen atom (in this case, bromine) from a dormant species (the initiator or the polymer chain end) to a lower oxidation state transition metal complex, generating a radical and a higher oxidation state metal complex.
The initiation step in ATRP using this compound involves the homolytic cleavage of the C-Br bond, facilitated by a transition metal catalyst, typically a copper(I) complex. This process generates an ethyl phenylacetate (B1230308) radical, which then adds to a monomer unit to start the polymer chain growth, and the oxidized metal complex (e.g., Cu(II)Br₂). The high activity of this compound as an ATRP initiator can be attributed to the combined activating effects of the benzyl (B1604629) and ester groups, which stabilize the resulting radical. acs.org This initiator is reported to be over 10,000 times more active than 1-phenylethyl bromide and more than 100,000 times more active than methyl 2-bromopropionate. acs.org
The key to controlled polymerization in ATRP is the rapid and reversible deactivation of the propagating radical by the higher oxidation state metal complex. This deactivation process reforms the dormant species and the lower oxidation state metal complex, maintaining a low concentration of active radicals and thereby suppressing termination reactions. This dynamic equilibrium allows for the synthesis of polymers with predictable molecular weights and low dispersity.
Recent advancements in controlled radical polymerization have explored the use of light as an external stimulus to regulate the polymerization process. In the context of systems utilizing initiators like this compound, photochemically mediated ATRP processes have been developed. These methods often involve the photoreduction of a deactivator complex (e.g., a Cu(II) complex) to generate the activator (e.g., a Cu(I) complex) and a halogen radical. This photogenerated radical can then initiate polymerization. When an alkyl halide initiator such as this compound is present, these newly formed chains constitute a small fraction of the total growing chains, allowing for controlled polymerization under photochemical stimulation. cmu.edu
Photoredox-Catalyzed Atom Transfer Radical Polymerization (PhotoATRP) Systems
Photoinduced ATRP (PhotoATRP) utilizes light to mediate the redox cycle of the catalyst, offering excellent temporal and spatial control over the polymerization. This compound has been successfully employed as an initiator in various PhotoATRP systems.
A novel development in PhotoATRP involves the use of a dinuclear gold(I) complex, [Au₂(μ-dppm)₂]Cl₂, as a photoredox catalyst. rsc.org This system, in conjunction with this compound as the initiator, enables the controlled/living radical polymerization of methacrylates and acrylates under UVA, visible light, and even sunlight. rsc.org The polymerization of methyl methacrylate (B99206) (MMA) initiated by this compound and catalyzed by the gold complex exhibits a linear increase in molecular weight with monomer conversion and results in polymers with low dispersity, which are characteristic features of a controlled process. rsc.org
| Monomer | Catalyst | Initiator | Light Source | Key Findings |
| Methyl Methacrylate (MMA) | [Au₂(μ-dppm)₂]Cl₂ | This compound | UVA, Visible Light, Sunlight | Linear increase of molecular weight with conversion, low dispersity polymers. rsc.org |
| Trimethylolpropane (B17298) Triacrylate (TMPTA) | [Au₂(μ-dppm)₂]Cl₂ | This compound | Not Specified | Faster polymerization rate compared to systems using Ir(ppy)₃ as the catalyst. rsc.org |
Iron, being an abundant and biocompatible metal, is an attractive alternative to other transition metals in ATRP. Photoinduced iron-catalyzed ATRP has been developed for the controlled polymerization of methacrylate monomers. researchgate.net In these systems, an air-stable iron(III) bromide (FeBr₃) salt is used as the catalyst precursor in conjunction with an initiator like this compound. researchgate.net UV light irradiation facilitates the photoreduction of Fe(III) to the active Fe(II) species, which then initiates the ATRP process. researchgate.net This method has been shown to produce well-defined polymers with high chain-end functionality. researchgate.net
A study on the bulk AGET ATRP of methyl methacrylate used iron(III) acetylacetonate (B107027) as a catalyst, this compound as the initiator, and ascorbic acid as a reducing agent. rsc.org The polymerization demonstrated a high rate, with conversions reaching up to 98.1% in 60 minutes, and produced polymers with molecular weight distributions around 1.2. rsc.org
| Monomer | Catalyst System | Initiator | Key Findings |
| Methacrylates | FeBr₃ | This compound | Well-defined polymers with high chain-end functionality under UV irradiation. researchgate.net |
| Methyl Methacrylate (MMA) | Fe(acac)₃ / PPh₃ / Ascorbic Acid | This compound | High polymerization rate (98.1% conversion in 60 min), MWD ~1.2. rsc.org |
Ruthenium complexes are well-known for their photoredox properties and have been employed in ATRP. While specific detailed research findings on the use of this compound in ruthenium-based photoATRP systems are not as prevalent in the provided search context, ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, have been utilized in the conventional ATRP of methacrylates. redalyc.org These systems demonstrate the general applicability of ruthenium complexes in controlling the polymerization of these monomers. The principles of photoredox catalysis suggest that suitable ruthenium complexes could be employed in a photoinitiated ATRP process with this compound, leveraging light to drive the redox cycle of the ruthenium catalyst and control the polymerization.
The available information primarily discusses the general application of this compound as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), without a focus on inducing chirality or helical structures in the resulting polymers. Conversely, literature on helix-sense-selective polymerization typically describes the use of other classes of chiral catalysts and initiators that are not structurally related to this compound.
Due to the absence of specific data connecting this compound to the outlined topics of helix-sense-selective polymerization and the design of corresponding chiral initiators, it is not possible to generate the requested article content for sections 5.4.1 and 5.4.2.
Derivatization and Functionalization Strategies of Ethyl Alpha Bromophenylacetate
Introduction of Diverse Functional Groups via Reaction Intermediates
The reactivity of ethyl alpha-bromophenylacetate is dominated by its electrophilic carbon center bearing the bromine atom, making it an excellent substrate for nucleophilic substitution reactions. cymitquimica.com The bromine atom serves as a good leaving group, facilitating its displacement by a wide array of nucleophiles. cymitquimica.com Furthermore, its role as an initiator in controlled radical polymerization techniques has significantly broadened its utility, allowing for the synthesis of polymers with precisely defined characteristics. nih.govnih.gov
One of the most prominent uses of this compound is as an initiator for Atom Transfer Radical Polymerization (ATRP). nih.gov In this process, a carbon-centered radical is generated, which then propagates polymerization. rsc.org For instance, it has been effectively used to initiate the polymerization of methacrylates, such as methyl methacrylate (B99206) (MMA), under various conditions, including photo-induced ATRP. rsc.orgresearchgate.netcmu.edu These reactions can be catalyzed by copper complexes or photocatalysts like gold(I) complexes and perylene, demonstrating the versatility of the radical intermediates generated from the parent compound. rsc.orgresearchgate.net
Beyond polymerization, the compound undergoes dimerization and condensation reactions. rsc.org Model studies have explored the dimerization of this compound to form derivatives of poly(p-xylylene) (PPX) and poly(phenylene vinylene) (PPV), which are important materials in electronics. rsc.org These reactions proceed via dehalogenated intermediates that subsequently couple. rsc.org The electrophilic nature of the α-carbon also allows for classical substitution reactions with nucleophiles like cyanides, hydroxides, and amines to introduce corresponding functional groups.
| Reaction Type | Intermediate | Reagents/Catalyst | Resulting Product/Functional Group | Reference |
|---|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Carbon-centered radical | CuBr₂/Ligand, Photo-initiators (e.g., Gold or Iridium complexes) | Well-defined polymers (e.g., Polymethyl-methacrylate) | rsc.orgcmu.edu |
| Nucleophilic Substitution | (Implicit carbocation character) | Cyanide (CN⁻), Hydroxide (OH⁻), Amines (R-NH₂) | Nitriles, α-hydroxy esters, α-amino esters | |
| Dimerization/Condensation | Dehalogenated intermediate | Bases and reductants | Precursors to PPV and PPX polymers | rsc.org |
| Photo-reductive Polymerization | Carbon-centered radical | [Au₂(µ-dppm)₂]Cl₂ | Block copolymers (e.g., PMMA-b-PBnMA) | rsc.org |
Strategies for Enabling Bioconjugation and Related Modifications
A significant application of the functionalization of this compound lies in the field of bioconjugation. The ability to initiate controlled polymerization, particularly ATRP, allows for the synthesis of well-defined polymers that can be attached to biological macromolecules such as DNA, peptides, and proteins. nih.govacs.org This creates hybrid materials that combine the properties of both synthetic polymers and biological entities.
Photo-induced ATRP initiated by this compound has been successfully employed in automated DNA synthesizers to create DNA-polymer conjugates. nih.gov This method provides excellent control over the polymerization of various acrylate (B77674) and methacrylate monomers, grafting them from a DNA macroinitiator. nih.govcmu.edu For example, both hydrophobic monomers like methyl acrylate and hydrophilic monomers have been grafted from DNA sequences. nih.gov This technique is advantageous due to its mild reaction conditions, including ambient temperature and tolerance to oxygen, which are crucial for handling sensitive biological materials. nih.gov
The strategy often involves using a derivative of the biomolecule that is functionalized with an initiator group. For instance, a DNA sequence can be modified at its 5'-end with an α-bromoisobutyrate group to initiate polymerization. cmu.edu Similarly, polymers synthesized via SET-LRP (Single Electron Transfer–Living Radical Polymerization) initiated by compounds like this compound can be designed with specific end-groups for subsequent conjugation. acs.org For example, α-functional dithiophenol maleimide (B117702) polymers have been synthesized and used as disulfide bridging agents for therapeutic peptides, resulting in bioconjugates with enhanced stability. acs.org
| Bioconjugation Strategy | Initiator System | Biomolecule | Resulting Bioconjugate | Reference |
|---|---|---|---|---|
| Automated Photo-induced ATRP | Ethyl α-bromophenylacetate (EBPA) / CuBr₂ / Ligand | DNA (modified with initiator) | DNA-polymer hybrids (e.g., SeqAA-b-PMA) | nih.gov |
| Surface-Initiated SET-LRP | Polysaccharide-derived macroinitiators | Cellulose | Cellulose-graft-copolymers | nih.gov |
| Post-polymerization Conjugation | SET-LRP initiated polymers | Peptides (e.g., Oxytocin) | Polymer-peptide conjugates with disulfide bridges | acs.org |
Synthesis of Chiral Derivatives for Asymmetric Transformations
This compound serves as a valuable starting material for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Strategies to induce chirality often involve enzymatic reactions, the use of chiral auxiliaries, or the transfer of chirality from a pre-existing stereocenter.
A notable example is the preparative-scale asymmetric synthesis of (R)-α-fluorophenylacetic acid. tandfonline.comresearchgate.netresearchgate.net The synthesis begins with the nucleophilic substitution of the bromide in this compound with a fluoride (B91410) ion. The resulting α-fluorophenylmalonic acid derivative is then subjected to an asymmetric decarboxylation catalyzed by the enzyme arylmalonate decarboxylase. researchgate.netresearchgate.net This enzymatic step proceeds with high enantioselectivity, affording (R)-α-fluorophenylacetic acid in over 99% enantiomeric excess (e.e.). tandfonline.comresearchgate.net
Another strategy involves the incorporation of a chiral auxiliary. For instance, chiral ATRP initiators have been synthesized by reacting α-bromophenylacetyl chloride (derived from the corresponding acid of this compound) with chiral alcohols like menthol (B31143) or (3β,5α)-cholestanol. sioc-journal.cn The resulting chiral esters, such as menthyl α-bromophenylacetate and (3β,5α)-cholestan-3-yl α-bromo phenylacetate (B1230308), are then used to initiate the polymerization of specific monomers to produce polymers with a preferred helical sense (helix-sense-selective polymerization). sioc-journal.cn
Furthermore, this compound can be used to introduce a chiral fragment into a molecule that subsequently directs an asymmetric transformation. In a synthesis of (+)-lyoniresinol dimethyl ether, methyl α-bromophenylacetate was reacted with a chiral monoacid derived from a dibenzylidenesuccinate. acs.org The resulting chiral diester existed as a mixture of two rotamers. This precursor was then converted photochemically into an optically active dihydronaphthalene derivative, demonstrating the transfer of chirality to control the stereochemical outcome of the reaction. acs.org
| Chiral Derivative | Synthetic Strategy | Key Transformation | Application/Outcome | Reference |
|---|---|---|---|---|
| (R)-α-Fluorophenylacetic acid | Nucleophilic fluorination followed by enzymatic resolution | Asymmetric decarboxylation using arylmalonate decarboxylase | Synthesis of a chiral derivatizing agent (>99% e.e.) | tandfonline.comresearchgate.netresearchgate.net |
| Menthyl α-bromophenylacetate | Esterification with a chiral alcohol (menthol) | Use of a chiral auxiliary | Chiral initiator for helix-sense-selective ATRP | sioc-journal.cn |
| (3β,5α)-Cholestan-3-yl α-bromo phenylacetate | Esterification with a chiral alcohol ((3β,5α)-cholestanol) | Use of a chiral auxiliary | Chiral initiator for helix-sense-selective ATRP | sioc-journal.cn |
| Chiral (E,E)-Dibenzylidenesuccinate ester | Reaction with a chiral monoacid | Asymmetric photocyclization | Asymmetric synthesis of (+)-lyoniresinol dimethyl ether | acs.org |
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Ethyl alpha-bromophenylacetate has established itself as a versatile reagent in the field of organic chemistry and polymer science. A significant body of research has centered on its application as an initiator in controlled/living radical polymerization processes. fishersci.comchemicalbook.com Specifically, it has been effectively used as an alkyl halide initiator for the polymerization of monomers such as styrene (B11656) and methyl methacrylate (B99206). fishersci.comchemicalbook.com This role is crucial in the synthesis of polymers with well-defined molecular weights and narrow polydispersity, which is a key advancement in materials science.
Beyond polymer chemistry, this compound is a valuable synthon for various organic transformations. Research has demonstrated its utility in the synthesis of other complex molecules, such as α-ethoxycarbonyl-N,α-diphenylnitrone. chemicalbook.comsigmaaldrich.com Its reactivity, stemming from the presence of both an ester functional group and a reactive bromine atom on the alpha-carbon, allows for a range of nucleophilic substitution reactions, making it a key building block for more intricate molecular architectures. The synthesis of related compounds, like ethyl bromoacetate, often employs established methods like the Hell-Volhard-Zelinski reaction, which involves the bromination of the corresponding carboxylic acid followed by esterification. google.comorgsyn.org
Emerging Research Avenues and Untapped Potential
While well-established in certain areas, the full potential of this compound is still being explored. Emerging research is likely to focus on expanding its application in the synthesis of novel functional materials. Its role as a polymerization initiator could be extended to new classes of monomers, potentially leading to the development of polymers with unique optical, electronic, or biomedical properties. For instance, it has been used as an initiator for the polymerization of dimethyl(methacryloyloxymethyl) phosphonate (B1237965) and trimethylolpropane (B17298) triacrylate, indicating its versatility. sigmaaldrich.com
The untapped potential of this compound also lies in its use as a precursor for pharmaceutical intermediates. The phenylacetate (B1230308) scaffold is present in numerous biologically active compounds. The reactive bromo-ester functionality of this compound provides a convenient handle for introducing diverse substituents, paving the way for the creation of libraries of novel compounds for drug discovery programs. For example, its derivatives are important intermediates in the synthesis of various chemical raw materials and can be applied in the fields of dyes and other organic syntheses. google.com
Future Challenges and Perspectives in the Field
Despite its utility, research and application involving this compound face several challenges. A primary concern is the synthesis of the compound itself. Traditional methods often involve hazardous reagents like elemental bromine and red phosphorus, which pose safety and environmental risks. google.comorgsyn.org Furthermore, the compound is moisture-sensitive, requiring careful handling and storage under inert conditions to prevent decomposition. fishersci.comchemicalbook.com Its corrosive nature also necessitates the use of specialized equipment. sigmaaldrich.comsigmaaldrich.com
Future perspectives in the field will likely revolve around addressing these challenges. A significant area of focus will be the development of greener and more sustainable synthetic routes to this compound and related compounds. This could involve exploring alternative, less hazardous brominating agents and catalytic systems that improve reaction efficiency and reduce waste. Combining reaction steps, such as the Hell-Volhard-Zelinski reaction and esterification into a one-pot synthesis, represents a move towards more environmentally and economically favorable industrial preparation. google.com From a broader perspective, as the demand for advanced polymers and novel organic molecules grows, the importance of versatile building blocks like this compound is set to increase. Overcoming the current challenges associated with its synthesis and handling will be crucial for unlocking its full potential in materials science, medicine, and other areas of chemical research.
Q & A
Basic: What are the optimal synthetic routes for preparing ethyl alpha-bromophenylacetate, and how can purity be ensured?
Methodological Answer:
this compound is typically synthesized via bromination of ethyl phenylacetate using brominating agents like N-bromosuccinimide (NBS) or molecular bromine in the presence of radical initiators (e.g., AIBN). Key steps include:
- Reaction Setup : Conduct in anhydrous solvents (e.g., CCl4 or DCM) under inert gas (N2 or Ar) to avoid side reactions .
- Purification : Distillation under reduced pressure (boiling point: 89–92°C at 0.9 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
- Purity Validation : Use GC-MS or HPLC to confirm ≥98% purity, with NMR (<sup>1</sup>H/<sup>13</sup>C) to verify structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
